molecular formula C14H10O B1203596 (1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene CAS No. 66226-25-3

(1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene

Cat. No. B1203596
CAS RN: 66226-25-3
M. Wt: 194.23 g/mol
InChI Key: ALTXUIJFJAHUPS-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene is a 1,2-epoxy-1,2-dihydrophenanthrene. It is an enantiomer of a (1R,2S)-1,2-epoxy-1,2-dihydrophenanthrene.

Scientific Research Applications

Chemical Resolution and Racemization Studies

1,2-Epoxydihydrophenanthrenes, including (1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene, have been studied for their chemical resolution and racemization properties. Research indicates that these compounds can spontaneously racemize, and preliminary calculations suggest oxepin intermediates may account for this configurational instability (Boyd, Neill, & Stubbs, 1977).

Synthesis and Configuration Analysis

The synthesis of 1,2-epoxydihydrophenanthrenes from both racemic and optically pure precursors has been reported. These studies also focus on the absolute configuration of metabolites derived from these compounds, using techniques like X-ray crystallographic analysis (Boyd et al., 1987).

Stereoselective Metabolism

Research has shown that enantiomerically pure isomers of trans-1,2-dihydroxy-1,2-dihydrophenanthrene can be metabolized to diastereomerically related bay-region diol epoxides. This stereoselective metabolism depends on the source of the microsomes used in the study (Vyas et al., 1982).

Enantioselective Epoxyalkane Formation

Certain microorganisms have shown the ability to produce highly enantio-enriched epoxyalkanes, including (1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene, via stereoselective monooxygenase-mediated alkene epoxidation. This is an important finding for the synthesis of optically pure biologically active fine chemicals (Owens, Karceski, & Mattes, 2009).

Glutathione Conjugation

Studies on glutathione conjugation of enantiomers of related compounds like 1,2-epoxy-1,2,3,4-tetrahydronaphthalene have shown significant differences in rate and affinity for glutathione S-transferase, which is relevant for understanding the metabolic pathways and interactions of similar compounds (Watabe, Hiratsuka, & Tsurumori, 1985).

Enantioselective Synthesis

Research on palladium-catalyzed, enantioselective synthesis of related compounds highlights the potential for selective production of enantiomerically pure compounds, which is essential in pharmaceutical and fine chemical synthesis (Cheeseman et al., 2004).

Thermal Reactions and Flame Retardancy in Polymers

The incorporation of related epoxides into epoxy resins has been studied for improving flame retardancy and thermal stability in polymers. This application is crucial for developing safer and more durable materials (Wang et al., 2010).

properties

CAS RN

66226-25-3

Product Name

(1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene

Molecular Formula

C14H10O

Molecular Weight

194.23 g/mol

IUPAC Name

(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene

InChI

InChI=1S/C14H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-8,13-14H/t13-,14+/m1/s1

InChI Key

ALTXUIJFJAHUPS-KGLIPLIRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]4[C@H]3O4

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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